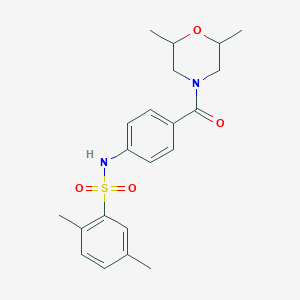

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, also known as DMSO-Piperazine, is a chemical compound that has gained significant attention due to its various scientific research applications. This compound is primarily used in the field of biochemistry and physiology, where it has been found to exhibit several beneficial properties.

Scientific Research Applications

Chemical Reactions and Synthesis : N,N-Dimethylbenzenesulfonamide has been used in chemical reactions such as ortho-lithiation, where it is converted to ortho-lithiosulfonamide and then condensed with other compounds to form carbinols, imines, amides, and acids. This has applications in synthesizing a range of chemical compounds (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).

Pharmacological Studies : Compounds with benzenesulfonamide moiety, similar to the compound , have been synthesized and tested for antimycobacterial activity, showing effectiveness against Mycobacterium tuberculosis. This indicates potential applications in developing antituberculosis drugs (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Structural and Computational Analysis : A study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide provided insights into its structure and electronic properties through spectroscopic tools and computational methods. This kind of research can help in understanding the properties of similar compounds for various applications (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

Electrochemical Applications : The electrochemical fluorination of derivatives similar to 2,6-dimethylmorpholine has been explored, which can be used in the synthesis of nitrogen-containing F-carboxylic acids. This research is significant for developing new electrochemical methods (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara Kunio, 1998).

Antifungal and Antimicrobial Activities : Sulfonamide derivatives have been evaluated for their antifungal and antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Bioorganic Chemistry : Research in bioorganic chemistry has explored sulfonamide derivatives for their potential as anti-cancer agents. For instance, the structure-activity relationship of certain sulfonamide analogs has been studied to optimize their function and pharmacology (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).

properties

IUPAC Name |

N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-5-6-15(2)20(11-14)28(25,26)22-19-9-7-18(8-10-19)21(24)23-12-16(3)27-17(4)13-23/h5-11,16-17,22H,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOLNEKYHQMKCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B492751.png)

![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B492755.png)

![1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492757.png)

![N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492760.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone](/img/structure/B492763.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)

![N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492765.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492766.png)

![4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B492767.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492768.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492769.png)

![N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492770.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B492772.png)